

Biosynthesis pathway of (Z)-8-Dodecenyl acetate in Lepidoptera

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An In-depth Technical Guide to the Biosynthesis of **(Z)-8-Dodecenyl Acetate** in Lepidoptera

Abstract

(Z)-8-dodecenyl acetate is a primary sex pheromone component for several significant Lepidopteran pest species, most notably the Oriental fruit moth, *Grapholita molesta*.^{[1][2]} Understanding its biosynthetic pathway is crucial for developing novel, species-specific pest management strategies, such as mating disruption and the biotechnological production of pheromones for lures.^{[3][4]} This document provides a comprehensive technical overview of the core biosynthetic pathway, detailing the enzymatic steps, key genetic components, and the experimental methodologies used to elucidate this process. The pathway is distinguished by the involvement of an uncommon $\Delta 8$ -desaturase, which presents unique opportunities and challenges in the field of insect biochemistry and metabolic engineering.

Core Biosynthetic Pathway

The biosynthesis of **(Z)-8-dodecenyl acetate** originates from common fatty acid metabolism and proceeds through a series of modifications primarily within the female's pheromone gland.^{[5][6]} The pathway involves four principal enzymatic steps: desaturation, chain-shortening, reduction, and acetylation. While the general framework is common to many moth species, the production of a $\Delta 8$ unsaturated pheromone in species like *G. molesta* is a notable variation.^[4]^[7]

The proposed pathway is as follows:

- **De Novo Fatty Acid Synthesis:** The process begins with a saturated C12 fatty acyl precursor, dodecanoyl-CoA (12:CoA), derived from standard fatty acid synthesis.
- **Δ 8-Desaturation:** A specialized fatty acyl-CoA desaturase introduces a double bond at the 8th carbon position of the dodecanoyl-CoA, forming (Z)-8-dodecenoyl-CoA. This step is catalyzed by a Δ 8-desaturase, a key enzyme that defines the final structure of the main pheromone component.[\[3\]](#)[\[8\]](#)
- **Reduction:** The activated acyl-CoA intermediate is then reduced to its corresponding alcohol, (Z)-8-dodecenol (Z8-12:OH), by a pheromone-gland-specific fatty acyl reductase (pgFAR).[\[9\]](#)[\[10\]](#)
- **Acetylation:** In the terminal step, an acetyltransferase (AT) catalyzes the esterification of the fatty alcohol with a donor, typically acetyl-CoA, to produce the final active pheromone component, **(Z)-8-dodecenyl acetate** (Z8-12:OAc).[\[11\]](#)[\[12\]](#)

Key Enzymes and Genetic Regulation

The specificity of the final pheromone blend is determined by the unique repertoire of enzymes expressed in the pheromone gland.

Fatty Acyl-CoA Desaturase (FAD)

The introduction of the double bond is the most critical step for determining the identity of the pheromone. In *G. molesta*, in vivo labeling experiments and subsequent gene knockout studies have identified a unique desaturase, Gmol_CPRQ, as essential for Δ 8 pheromone component production.[\[3\]](#)[\[8\]](#) CRISPR/Cas9-mediated knockout of the Gmol_CPRQ gene resulted in an almost complete cessation of **(Z)-8-dodecenyl acetate** and (E)-8-dodecenyl acetate biosynthesis.[\[8\]](#)[\[13\]](#) Intriguingly, when Gmol_CPRQ was expressed heterologously in yeast or Sf9 insect cells, it exhibited Δ 9-desaturase activity.[\[8\]](#) This suggests the enzyme may require a specific, yet-to-be-identified cofactor or operate via a novel reaction mechanism in its native cellular environment within the pheromone gland.[\[3\]](#)[\[8\]](#)

Fatty Acyl Reductase (FAR)

FARs are responsible for converting the unsaturated fatty acyl-CoA precursors into fatty alcohols. These enzymes belong to a unique clade dedicated to sex pheromone biosynthesis

(pgFARs) and show significant diversity in substrate specificity, which contributes to the variety of pheromone blends across different species.[9][10] While a specific FAR responsible for the reduction of (Z)-8-dodecenoyl-CoA has not been individually characterized in *G. molesta*, the presence and function of this enzyme class are well-established in Lepidoptera.[5][14]

Acetyltransferase (ATF)

The final step of acetylation is catalyzed by an alcohol acetyltransferase. To date, no fatty alcohol acetyltransferase responsible for straight-chain alkyl acetate pheromone production has been successfully identified and characterized from an insect.[11][15] However, functional studies have demonstrated that enzymes from other organisms can effectively perform this role in heterologous systems. For instance, the yeast acetyltransferase ATF1 has been shown to efficiently acetylate a range of moth pheromone alcohols (C10 to C18), making it a valuable tool for the biotechnological reconstruction of acetate pheromone pathways.[11][14]

Quantitative Data

The following table summarizes the impact of *Gmol_CPRQ* gene knockout on pheromone production in *Grapholita molesta*, demonstrating the critical role of this $\Delta 8$ -desaturase.

Pheromone Component	Wild Type (Relative Abundance)	<i>Gmol_CPRQ</i> Knockout Mutant (Relative Abundance)
(Z)-8-Dodecenyl acetate (Z8-12:OAc)	Major Component	Minimal Biosynthesis
(E)-8-Dodecenyl acetate (E8-12:OAc)	Major Component	Not Detected
(Z)-8-Dodecenol (Z8-12:OH)	Present	Not Detected
Dodecyl acetate (12:OAc)	Negligible	Prominent
Dodecanol (12:OH)	Negligible	Prominent
Data synthesized from GC/MS analyses presented in Dam et al. (2025).[8][13]		

Experimental Protocols

The elucidation of this pathway has relied on a combination of classical biochemical techniques and modern molecular biology tools.

Protocol: In Vivo Labeling with Deuterated Precursors

This method is used to trace the metabolic fate of potential precursors within the pheromone gland.

- **Preparation of Labeled Precursors:** Deuterium-labeled saturated fatty acids (e.g., [12,12,12- $^2\text{H}_3$] dodecanoic acid) are dissolved in a suitable solvent like dimethylsulfoxide (DMSO) at a concentration of approximately 40 $\mu\text{g}/\mu\text{l}$.[\[16\]](#)
- **Topical Application:** Approximately 1-2 hours into the scotophase (dark period), when pheromone production is typically highest, a small volume (e.g., 0.4 μl) of the precursor solution is applied directly to the extruded pheromone gland of a female moth.[\[16\]](#) Control moths are treated with DMSO only.
- **Incubation:** The moths are incubated for a period (e.g., 1 hour) to allow for the metabolism of the labeled precursor.[\[16\]](#)
- **Gland Excision and Extraction:** Pheromone glands are excised and pooled (e.g., 5 glands per sample) into a vial containing a small volume of an appropriate organic solvent (e.g., 20 μl n-heptane) to extract the pheromone components.
- **GC-MS Analysis:** The extract is analyzed by gas chromatography-mass spectrometry (GC-MS). The incorporation of deuterium into the final pheromone products is detected by monitoring for the expected mass shifts in the mass spectra of the relevant peaks.[\[13\]](#)

Protocol: CRISPR/Cas9-Mediated Gene Knockout

This technique provides definitive in vivo evidence of a gene's function.

- **gRNA Design and Synthesis:** Guide RNAs (gRNAs) are designed to target specific exons of the candidate gene (e.g., Gmol_CPRQ).

- **Microinjection of Embryos:** A solution containing Cas9 protein and the synthesized gRNAs is microinjected into freshly laid moth embryos.
- **Rearing and Screening:** The injected embryos (G_0 generation) are reared to adulthood. Progeny (G_1) are screened for mutations in the target gene using PCR and sequencing to identify heterozygous and homozygous mutants.
- **Pheromone Phenotyping:** The pheromone glands of homozygous knockout female moths are excised and their pheromone content is analyzed by GC-MS. The resulting pheromone profile is compared to that of wild-type siblings to determine the functional consequence of the gene knockout.[\[3\]](#)[\[8\]](#)

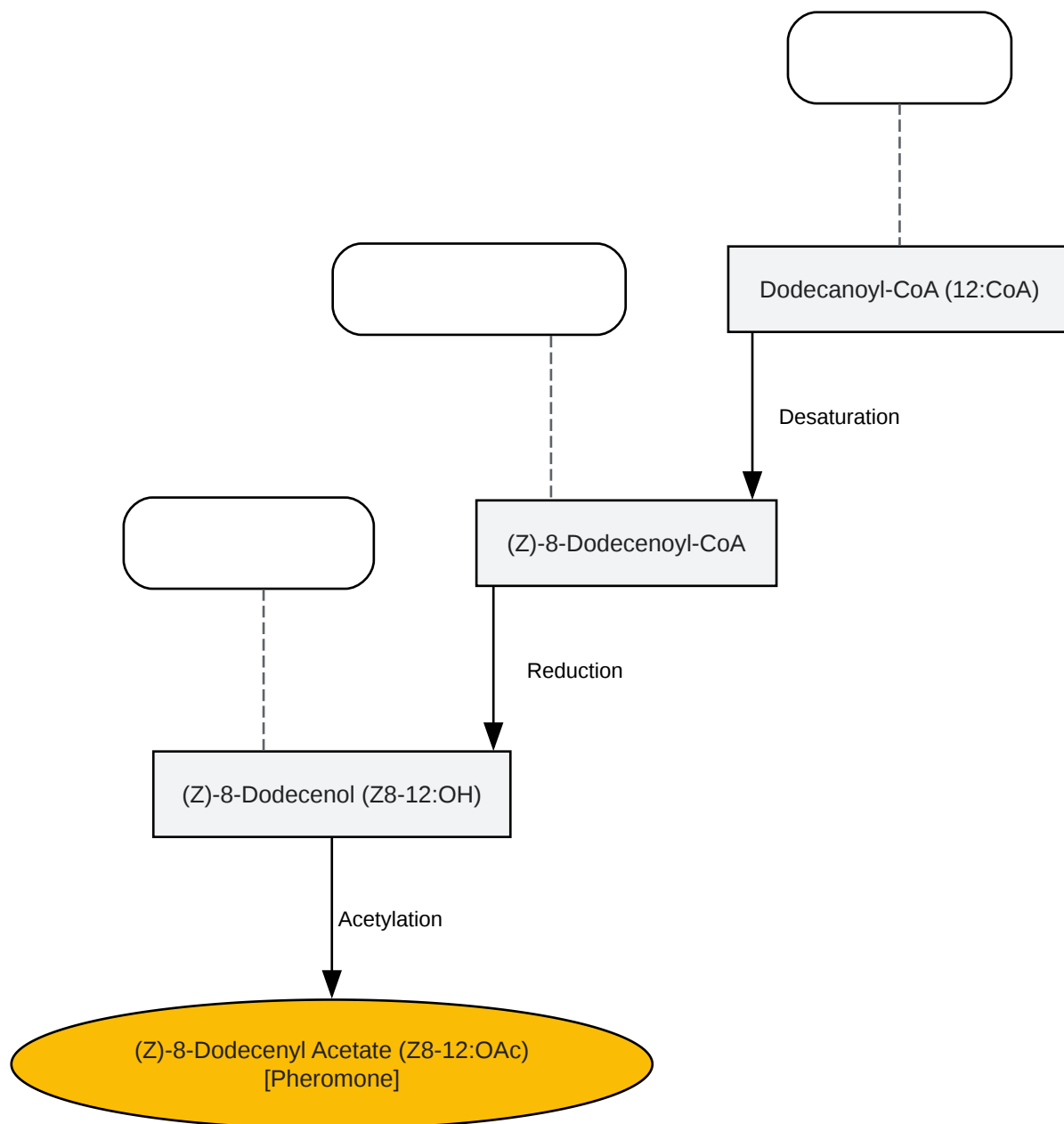
Protocol: Heterologous Expression and Functional Assay in Yeast

This method is used to characterize the specific biochemical function of an enzyme encoded by a candidate gene.

- **Gene Cloning and Vector Construction:** The full-length coding sequence of the candidate gene (e.g., a desaturase or reductase) is amplified from pheromone gland cDNA and cloned into a yeast expression vector.
- **Yeast Transformation:** The expression construct is transformed into a suitable strain of *Saccharomyces cerevisiae*. For desaturase assays, mutant yeast strains deficient in their native desaturases (e.g., *elo1Δ/ole1Δ*) can be used.[\[17\]](#)
- **Culturing and Substrate Feeding:** The transformed yeast culture is grown and supplemented with a potential fatty acid precursor (e.g., methyl dodecanoate).
- **Lipid Extraction and Analysis:** After a period of incubation, the yeast cells are harvested, and total fatty acids are extracted. The fatty acids are typically derivatized to fatty acid methyl esters (FAMES) for analysis.
- **GC-MS Analysis:** The FAMES are analyzed by GC-MS to identify the novel unsaturated products formed by the heterologously expressed enzyme, thereby determining its function and specificity.[\[17\]](#)[\[18\]](#)

Visualizations

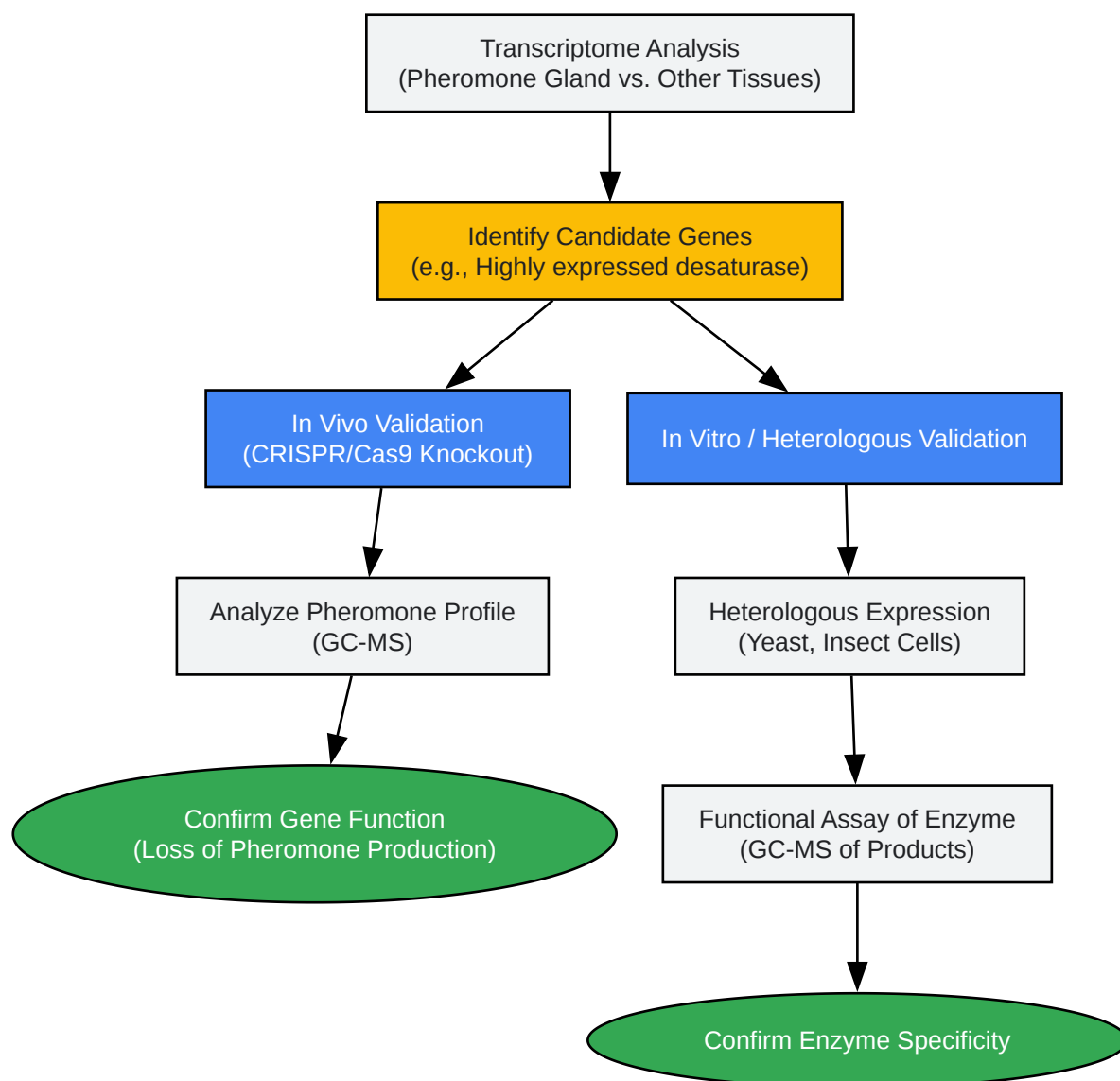
Biosynthetic Pathway Diagram



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Caption: Biosynthetic pathway of **(Z)-8-dodecenyl acetate** in *Grapholita molesta*.

Experimental Workflow Diagram



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Caption: Workflow for identifying and validating pheromone biosynthesis genes.

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